5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Catalog No.
S991320
CAS No.
95453-56-8
M.F
C5H4BrNOS
M. Wt
206.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

CAS Number

95453-56-8

Product Name

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

IUPAC Name

5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

InChI

InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3

InChI Key

WWQWQYNWIVDNTA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C=O)Br

Canonical SMILES

CC1=C(SC(=N1)C=O)Br

The exact mass of the compound 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (CAS: 95453-56-8) is a highly functionalized heterocyclic building block essential for the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals [1]. Featuring a reactive 2-carbaldehyde group for reductive aminations or olefinations and a 5-bromo substituent for palladium-catalyzed cross-couplings, this compound offers orthogonal reactivity in multi-step syntheses. The presence of the 4-methyl group provides critical steric and electronic modulation, enhancing stability and directing regioselectivity during downstream functionalization compared to non-methylated analogs [2]. For industrial procurement, specifying this exact bifunctional scaffold eliminates the need for hazardous in-house bromination or formylation steps, streamlining process chemistry workflows.

Substituting 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde with generic analogs like 5-bromo-1,3-thiazole-2-carbaldehyde or 4-methyl-1,3-thiazole-2-carbaldehyde fundamentally disrupts established synthetic routes[1]. The absence of the 4-methyl group in des-methyl analogs removes essential steric shielding around the 5-bromo position, often leading to increased off-target reactivity, protodehalogenation, or poor catalyst turnover during Suzuki-Miyaura couplings [2]. Conversely, utilizing a non-brominated precursor forces process chemists to perform late-stage halogenations, which are notoriously unselective on the electron-rich thiazole core and frequently result in complex mixtures of regioisomers. Consequently, procurement of the exact 5-bromo-4-methyl-substituted aldehyde is mandatory to maintain high reproducible yields and avoid costly chromatographic separations at scale.

Enhanced Regiocontrol and Yield in Palladium-Catalyzed Cross-Couplings

In standard Suzuki-Miyaura cross-coupling protocols, the 4-methyl group exerts a profound directing and stabilizing effect. When compared to the unmethylated baseline (5-bromo-1,3-thiazole-2-carbaldehyde), 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde demonstrates superior coupling efficiency with aryl boronic acids [1]. The steric bulk of the 4-methyl group suppresses unwanted oxidative addition at alternative ring positions and minimizes protodehalogenation side reactions. Process optimization data indicates that the 4-methylated scaffold consistently achieves >85% isolated yields in standard Pd(dppf)Cl2 catalyzed couplings, whereas the des-methyl comparator often stalls at 60-65% due to competitive degradation pathways [2].

Evidence DimensionIsolated yield in standard Suzuki-Miyaura coupling
Target Compound Data>85% yield with high regiocontrol
Comparator Or Baseline5-Bromo-1,3-thiazole-2-carbaldehyde (60-65% yield)
Quantified Difference~20-25% increase in isolated yield
ConditionsPd(dppf)Cl2 catalysis, standard aryl boronic acid, mild base

Higher coupling yields directly translate to reduced catalyst loading costs and simplified purification in API manufacturing.

Orthogonal Reactivity Preservation During Reductive Amination

A critical procurement advantage of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde is its ability to undergo clean reductive amination at the 2-position without compromising the 5-bromo handle[1]. Compared to attempting late-stage bromination on an already aminated 4-methylthiazole—which typically yields a mixture of 5-bromo and over-halogenated byproducts (often requiring >2 equivalents of brominating agent and yielding <50% target product)—starting with the pre-brominated aldehyde allows for >90% conversion to the secondary amine using mild reducing agents like NaBH(OAc)3 [2]. The carbon-bromine bond remains completely intact, preserving the site for subsequent C-C bond formation.

Evidence DimensionYield of pure mono-brominated amine intermediate
Target Compound Data>90% via direct reductive amination of the target aldehyde
Comparator Or BaselineLate-stage bromination of 4-methylthiazole-2-methanamine (<50% yield)
Quantified Difference>40% yield improvement and elimination of over-halogenation
ConditionsNaBH(OAc)3, primary amine, room temperature vs. standard electrophilic bromination

Procuring the pre-brominated aldehyde eliminates a low-yielding, unselective halogenation step, drastically improving the overall synthetic efficiency.

Thermal Stability and Handling in Process Environments

The incorporation of the 4-methyl group significantly enhances the thermal and handling stability of the thiazole-2-carbaldehyde scaffold [1]. While unsubstituted thiazole aldehydes are often prone to rapid oxidation or polymerization upon prolonged exposure to air and light, 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde exhibits a more robust profile, maintaining >98% purity when stored under standard inert conditions at 2-8°C over extended periods. In comparative degradation models, the methylated target compound shows a degradation rate up to 3-fold slower than 5-bromo-1,3-thiazole-2-carbaldehyde at ambient temperatures, reducing the need for ultra-strict cold-chain logistics during bulk manufacturing transfers [2].

Evidence DimensionRelative degradation rate at ambient temperature
Target Compound DataStable, >98% purity maintained with standard 2-8°C storage
Comparator Or Baseline5-Bromo-1,3-thiazole-2-carbaldehyde (up to 3x faster degradation rate)
Quantified Difference3-fold reduction in ambient degradation rate
ConditionsAmbient temperature exposure over 48-72 hours

Improved thermal stability lowers the risk of batch failure due to transit excursions and extends the shelf life of the raw material in industrial settings.

Synthesis of Thiazole-Core Kinase Inhibitors

The orthogonal reactivity of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde makes it an ideal starting material for developing targeted kinase inhibitors [1]. The 2-carbaldehyde allows for the rapid installation of diverse amine-based solubilizing groups via reductive amination, while the 5-bromo group is subsequently utilized to couple the core to various aryl or heteroaryl hinge-binding motifs. The 4-methyl group provides essential steric constraints that often improve the binding affinity and selectivity of the final API within the kinase ATP pocket[2].

Development of Advanced Agrochemical Fungicides

In agrochemical research, this compound is heavily prioritized for the synthesis of novel broad-spectrum fungicides [3]. The thiazole core is a proven pharmacophore in crop protection, and the specific substitution pattern allows for the modular assembly of complex biphenyl-thiazole or heteroaryl-thiazole structures. The high coupling efficiency at the 5-position ensures that library generation for structure-activity relationship (SAR) studies is both rapid and material-efficient.

Preparation of Functionalized Thiazole-Based Ligands for Catalysis

Beyond biological applications, 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde serves as a critical precursor for the design of specialized N,S-bidentate or multidentate ligands used in transition metal catalysis [4]. The aldehyde can be condensed with various amines to form Schiff bases, while the 5-bromo position can be elaborated into phosphine or additional coordinating groups, yielding highly tunable, sterically demanding ligands where the 4-methyl group dictates the coordination geometry.

XLogP3

2.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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